

# Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

Cat. No.: B180085

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A Note on Data Availability: Despite a comprehensive search of chemical databases and scientific literature, specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **5-Bromoquinolin-6-ol** could not be located. This compound is a less common isomer, with the vast majority of published data pertaining to its structural isomer, 5-Bromoquinolin-8-ol.

This guide will, therefore, provide a detailed overview of the expected spectroscopic characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related and well-documented isomer, 5-Bromoquinolin-8-ol, for illustrative purposes. The experimental protocols described are generalized procedures applicable to the analysis of such compounds.

## Spectroscopic Data Summary (for 5-Bromoquinolin-8-ol)

The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is crucial to note that while the overall spectral features will share similarities, the precise chemical shifts, coupling constants, and fragmentation patterns for **5-Bromoquinolin-6-ol** will differ due to the different substitution pattern on the quinoline ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Bromoquinolin-8-ol

$^1\text{H}$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.92	dd	H-2
~8.27	dd	H-4
~7.83	d	H-6
~7.38	dd	H-3
~7.34	d	H-7

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.79	C-8
~151.25	C-2
~146.20	C-4
~136.38	C-8a
~128.42	C-6
~123.36	C-3
~119.24	C-4a
~118.90	C-7
~106.41	C-5

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

## Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-ol

Wavenumber (cm <sup>-1</sup> )	Interpretation
3400-3100 (broad)	O-H stretching (phenolic)
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C and C=N ring stretching
~1270	C-O stretching (phenolic)
Below 800	C-Br stretching, C-H out-of-plane bending

Note: Based on typical IR absorptions for substituted quinolines and phenols.

## Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol

m/z Value	Interpretation
223/225	[M] <sup>+</sup> Molecular ion peak (characteristic isotopic pattern for Bromine)
144	[M-Br] <sup>+</sup>
116	[M-Br-CO] <sup>+</sup>

Note: Fragmentation patterns can vary based on the ionization technique used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as a bromo-hydroxyquinoline derivative.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry vial. DMSO-d<sub>6</sub> is often a good choice for hydroxy-substituted compounds.

- Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectral width is typically set to 200-220 ppm. A significantly larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die and compress it under high pressure to form a small, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

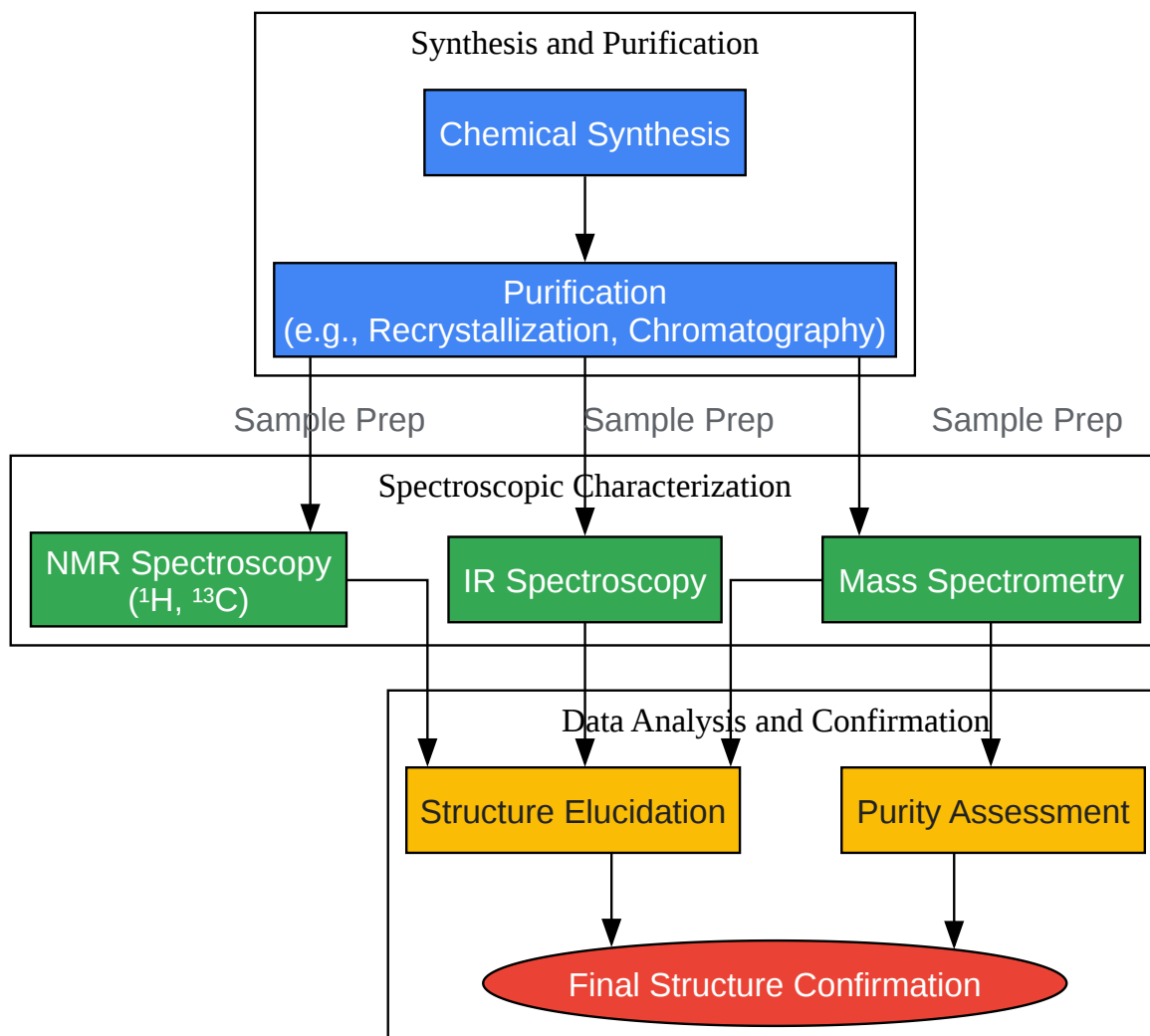
## Mass Spectrometry (MS)

- Sample Introduction:

- The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
  - Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which typically produces a detailed fragmentation pattern.
  - Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally sensitive molecules, which may result in a more prominent molecular ion peak.
- Mass Analysis and Detection:
  - The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
  - The detector records the abundance of each ion, resulting in the mass spectrum.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.



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## References

- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

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